4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine is a compound that features a thiazole ring attached to a benzene ring with two amine groups. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, and they are known for their diverse biological activities
Preparation Methods
The synthesis of 4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with 4-fluoronitrobenzene under basic conditions, followed by reduction of the nitro group to an amine . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethylformamide, and catalysts like palladium on carbon . Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine can be compared with other thiazole derivatives, such as:
Properties
CAS No. |
55564-09-5 |
---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yloxy)benzene-1,2-diamine |
InChI |
InChI=1S/C9H9N3OS/c10-7-2-1-6(5-8(7)11)13-9-12-3-4-14-9/h1-5H,10-11H2 |
InChI Key |
IWUNGAMKWRPLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=CS2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.